molecular formula C13H7BrFN3O2S B2391351 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide CAS No. 1021105-01-0

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2391351
CAS No.: 1021105-01-0
M. Wt: 368.18
InChI Key: VFTQUKMSSOSKJB-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. For instance, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide is stirred at room temperature for 12 hours . The resulting product is then purified and crystallized.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-1,3,4-oxadiazole: Similar structure but lacks the fluorobenzamide group.

    2-(4-bromobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Contains a similar oxadiazole-thiophene core but with different substituents.

Uniqueness

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide is unique due to the presence of both the fluorobenzamide and bromothiophene groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(21-10)12-17-18-13(20-12)16-11(19)7-3-1-2-4-8(7)15/h1-6H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQUKMSSOSKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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